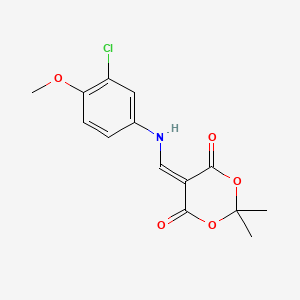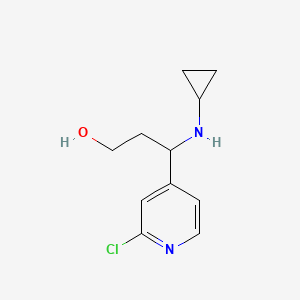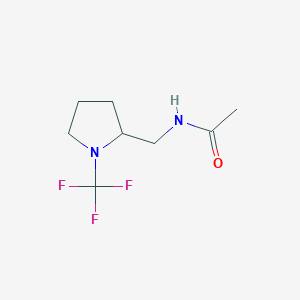
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is a fluorinated derivative of pyrrolidine, a versatile scaffold widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Catalytic Hydrogenation: Catalytic hydrogenation of the O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Final Synthesis: The intermediate is then used to synthesize the fluorinated structural derivative this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of sigma-1 receptors.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including calcium ion influx and neurotransmitter modulation. By binding to these receptors, the compound can exert effects such as anti-seizure, antidepressant, and cognition-enhancing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: A fluorinated derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a pyrrolidine scaffold.
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable candidate for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C8H13F3N2O |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-5-7-3-2-4-13(7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
NBNHUODQQGGKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCCN1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
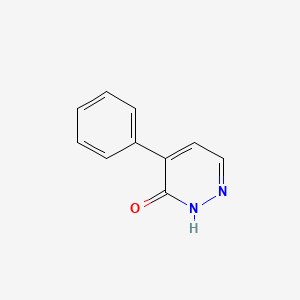
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)

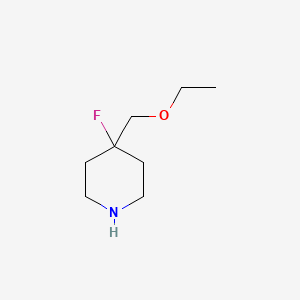
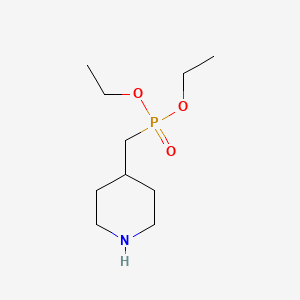
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
